molecular formula C10H13ClN4O B1520454 N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride CAS No. 1235440-50-2

N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride

Cat. No.: B1520454
CAS No.: 1235440-50-2
M. Wt: 240.69 g/mol
InChI Key: UEDGPBQQJZGLKD-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride is a synthetic small molecule featuring an indazole core linked to a 2-aminoethyl carboxamide group, with hydrochloride salt formulation enhancing its solubility and stability. The indazole moiety is pharmacologically significant due to its ability to engage in hydrogen bonding and π-π interactions, which may influence receptor binding and selectivity compared to other heterocyclic scaffolds.

Properties

IUPAC Name

N-(2-aminoethyl)-1H-indazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.ClH/c11-5-6-12-10(15)9-7-3-1-2-4-8(7)13-14-9;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDGPBQQJZGLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antitumor, antimicrobial, and neuroprotective properties, supported by recent research findings.

This compound belongs to the indazole class of compounds, which are characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. This structural feature is essential for its interaction with various biological targets.

The compound acts as an antagonist for specific receptors, showing significant activity in modulating immune responses and inhibiting tumor growth. Its mechanism involves the inhibition of immunosuppressive pathways, enhancing the activity of cytotoxic T cells against tumor cells, thus showing promise in cancer immunotherapy .

Antitumor Activity

Recent studies have demonstrated the potential of this compound in cancer treatment:

  • Tumor Growth Inhibition : In vivo studies indicate that this compound significantly impairs tumor growth when administered orally, either alone or in combination with anti-PD-1 antibodies. This effect is attributed to the enhancement of CD8+ T cell-mediated antitumor immunity .
  • Gene Regulation : The compound has been shown to downregulate multiple genes associated with immunosuppression in macrophages, suggesting a dual role in both direct tumor inhibition and modulation of the immune environment .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

  • Antibacterial Effects : Studies have reported that derivatives of indazole compounds demonstrate antibacterial activity against various strains, including Escherichia coli and Salmonella enterica. The minimum inhibitory concentration (MIC) values indicate effective potency comparable to standard antibiotics .
  • Antifungal Activity : The compound has also shown efficacy against fungal pathogens such as Candida albicans, outperforming traditional antifungal agents like metronidazole in certain assays .

Neuroprotective Properties

Emerging research highlights the neuroprotective potential of this compound:

  • Dopamine Receptor Modulation : The compound has been investigated for its ability to act on dopamine receptors, specifically enhancing D3 receptor activity while lacking significant effects on D2 receptors. This selectivity suggests potential applications in treating neurological disorders such as Parkinson's disease .

Case Studies and Research Findings

A summary of key studies evaluating the biological activity of this compound is presented below:

StudyFocusFindings
AntitumorSignificant inhibition of tumor growth; enhanced CD8+ T cell response
AntimicrobialEffective against E. coli and S. enterica; MIC comparable to ceftriaxone
AntifungalOutperformed metronidazole against C. albicans
NeuroprotectionSelective D3 receptor agonist; potential for neurological applications

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12N4O2·HCl
  • Molecular Weight : Approximately 240.69 g/mol
  • Functional Groups : Carboxamide, amine

The compound's hydrochloride form enhances its solubility, making it suitable for pharmaceutical formulations. Its structure features a bicyclic indazole framework, which is essential for its biological activity.

Neurological Disorders

N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride has been identified as a candidate for treating neurological disorders due to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in cognitive functions and are potential therapeutic targets for conditions such as:

  • Alzheimer's Disease
  • Schizophrenia

Research indicates that indazole derivatives can act as agonists or partial agonists at nAChRs, suggesting their role in modulating neurotransmission and cognitive processes .

Anti-inflammatory and Antitumor Activity

Indazole derivatives, including this compound, exhibit anti-inflammatory and anticancer properties. Studies have demonstrated that related compounds can inhibit the production of pro-inflammatory mediators and display cytotoxic effects against various cancer cell lines .

Case Study : A study on related indazole derivatives showed significant inhibition of mast cell degranulation and TNFα secretion, indicating potential therapeutic effects in inflammatory diseases .

Comparative Analysis with Related Compounds

A comparison of this compound with other indazole derivatives reveals distinct pharmacological profiles:

Compound NameStructure CharacteristicsUnique Features
1H-Indazole-3-carboxylic AcidContains a carboxylic acid group at position 3Exhibits strong anti-inflammatory properties
N-(1-benzyl)-indazol-3-carboxamideBenzyl substitution on nitrogenPotential anticancer activity
5-Fluoro-N-(2-aminoethyl)-indazole-3-carboxamideFluorine substitution enhances receptor affinityIncreased potency against specific receptor subtypes

These comparisons highlight the diversity within the indazole class while showcasing the unique biological activities associated with this compound .

Future Directions in Research

Ongoing research aims to elucidate the mechanisms underlying the biological activities of this compound. Investigations into its efficacy in clinical settings for neurological disorders and inflammatory diseases are crucial. Additionally, studies focusing on structure-activity relationships (SAR) may lead to the development of more potent derivatives with enhanced therapeutic profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride with analogous compounds from the evidence, focusing on structural features, synthesis, and biological activity:

Compound Core Structure Substituents Biological Target/Activity Synthesis Yield Reference
This compound Indazole 2-aminoethyl carboxamide, HCl salt Not explicitly stated (inference: ion channels) N/A N/A
M8-B hydrochloride (N-(2-aminoethyl)-thiophene-2-carboxamide derivative) Thiophene 3-methoxy-4-benzyloxybenzyl group, HCl salt TRPM8 antagonist (neuroinflammatory symptoms) N/A
N-(2-aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (12) Benzamide 2,4-dichlorophenyl, 2,4-dichlorobenzoyl Trypanosoma brucei inhibitor 98%
N-(2-aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide HCl (13) Benzamide 3,4-dichlorophenyl, 2,4-dichlorobenzoyl, HCl salt Trypanosoma brucei inhibitor 57%

Key Observations:

Structural Differences: The indazole core in the target compound distinguishes it from thiophene (M8-B) and benzamide derivatives (compounds 12–17). Indazole’s fused aromatic system may confer enhanced rigidity and binding specificity compared to monocyclic thiophene or benzamide scaffolds .

Synthesis and Stability: Benzamide derivatives (e.g., compound 12) achieved high yields (98%) via straightforward coupling reactions, whereas halogenated variants (e.g., compound 13) showed reduced yields (57%), possibly due to steric or electronic effects .

Biological Activity: M8-B hydrochloride demonstrated potent TRPM8 antagonism (IC₅₀ ~10–30 µM), reducing neuroinflammation in dry eye models . Benzamide derivatives (e.g., compound 12) exhibited anti-parasitic activity against Trypanosoma brucei (EC₅₀ values in nanomolar range), attributed to halogenated aryl groups enhancing membrane penetration and target binding . The indazole derivative’s activity remains speculative but could leverage its heterocyclic core for interactions with kinases or GPCRs, similar to other indazole-based drugs (e.g., benzodiazepine analogs).

Preparation Methods

Preparation of Indazole-3-carboxylic Acid Intermediate

The synthesis of N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride typically begins with the preparation of indazole-3-carboxylic acid, a crucial precursor. Recent patented methods have introduced novel, scalable, and safer routes avoiding diazonium intermediates.

Key Steps:

Step Reaction Description Conditions Solvents & Reagents Yield & Notes
1. Formation of benzaldehyde phenylhydrazone Reaction of phenylhydrazine with benzaldehyde Aqueous or mixed solvent (water + MeOH/EtOH/2-propanol), 20-30°C, ~1 hour Phenylhydrazine, benzaldehyde Efficient formation of hydrazone intermediate
2. Conversion to intermediate oxalyl chloride adduct Reaction of hydrazone with oxalyl chloride Dichloromethane, 40°C, ~2 hours Oxalyl chloride, DCM Intermediate 10 formed
3. Friedel-Crafts reaction Treatment of intermediate with aluminum chloride DCM, reflux for ~1 hour, then cooled Aluminum chloride, DCM Formation of benzylideneaminoisatin intermediate
4. Hydrolysis and ring rearrangement Hydrolysis of intermediate to indazole-3-carboxylic acid Aqueous acidic medium, controlled temperature Acidic aqueous solution Indazole-3-carboxylic acid obtained in crystalline forms (Form A and B)

These steps yield indazole-3-carboxylic acid in high purity and good yield (e.g., 76% yield for Form B) with scalable procedures suitable for industrial production.

Conversion of Indazole-3-carboxylic Acid to this compound

The next stage involves coupling indazole-3-carboxylic acid with 2-aminoethyl-containing amines under peptide coupling conditions to form the target carboxamide.

Typical Procedure:

Step Reaction Description Conditions Reagents & Solvents Notes
1. Activation of carboxylic acid Use of coupling agents like HBTU with a non-nucleophilic base Room temperature stirring for 2 hours HBTU, N,N-diisopropylethylamine (DIPEA), DMF Formation of activated intermediate
2. Amide bond formation Addition of 2-aminoethyl amine hydrochloride salt Room temperature overnight, then heating at 45°C for 10 hours (S)-3-aminoquinuclidine dihydrochloride or equivalent Efficient amide bond formation
3. Work-up and isolation Removal of DMF, precipitation with dichloromethane, filtration, drying Vacuum drying at 90°C Dichloromethane High yield of pure this compound

This method benefits from mild conditions, good yields, and operational simplicity. The use of DMF as solvent and DIPEA as base facilitates efficient coupling, while HBTU is a commonly employed uronium-based coupling reagent ensuring high reactivity.

Crystalline Forms and Purification

Indazole-3-carboxylic acid, the precursor, exists in multiple crystalline forms (Form A and Form B), which can be interconverted by solvent treatment:

  • Form B can be converted to Form A by refluxing in methanol for 4 hours.
  • Form A is solvent-free and crystalline, preferred for subsequent reactions due to purity and stability.

Purification steps typically involve filtration, washing with dichloromethane or water, and vacuum drying at elevated temperatures (around 90°C) to yield the desired solid forms with high purity.

Summary Table of Key Preparation Parameters

Parameter Description Typical Conditions Outcome/Notes
Starting materials Phenylhydrazine, benzaldehyde Commercially available Initial hydrazone formation
Key solvents Water, MeOH, EtOH, DCM, DMF Mixed aqueous/alcoholic for step 1; DCM for Friedel-Crafts; DMF for coupling Solvent choice critical for reaction efficiency
Coupling agent HBTU Room temperature, 2 h Activates carboxylic acid for amide bond formation
Base DIPEA (diisopropylethylamine) Non-nucleophilic base Facilitates coupling reaction
Temperature 20-30°C for hydrazone; 40°C for oxalyl chloride step; reflux for Friedel-Crafts; 45°C for coupling Controlled temperature essential Optimizes yield and purity
Yields Indazole-3-carboxylic acid ~76% (Form B); amide coupling ~ high yield Scalable and reproducible Suitable for industrial synthesis

Research Findings and Considerations

  • The diazonium-free synthetic route for indazole-3-carboxylic acid enhances safety and scalability compared to traditional methods.
  • The use of HBTU and DIPEA in DMF provides an efficient and cost-effective coupling strategy for amide bond formation with 2-aminoethyl moieties.
  • Crystalline form control of intermediates improves reproducibility and purity of the final product.
  • The described methods avoid hazardous reagents and harsh conditions, aligning with green chemistry principles where possible.
  • Alternative synthetic routes involving palladium-catalyzed arylation and Suzuki-Miyaura coupling have been reported for related indazole derivatives, but the described method is preferred for this specific compound due to simplicity and yield.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using TBTU or HATU) between 2H-indazole-3-carboxylic acid and ethylenediamine derivatives. Critical steps include:

  • Deprotection : Use of HCl to remove Boc-protecting groups from the aminoethyl moiety .
  • Solvent Selection : Dry dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions .
  • Purification : High-performance liquid chromatography (HPLC) for isolating the hydrochloride salt .
    • Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and adjust stoichiometry of coupling agents (e.g., TBTU at 1.5 equivalents) to minimize side products .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • 1H/13C NMR : Use DMSO-d6 as a solvent to resolve signals for the indazole ring (δ 7.2–8.1 ppm), aminoethyl protons (δ 2.8–3.5 ppm), and carboxamide NH (δ 10–12 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) to confirm molecular ion peaks ([M+H]+ expected for C10H13ClN4O) .
  • Elemental Analysis : Ensure ≤0.5% deviation from calculated C, H, N values .

Advanced Research Questions

Q. How does the aminoethyl side chain influence the compound’s reactivity and biological interactions?

  • Reactivity : The aminoethyl group participates in nucleophilic substitution and Schiff base formation, enabling conjugation with biomolecules (e.g., peptides) .
  • Biological Interactions : The protonated amine enhances solubility and facilitates binding to negatively charged targets (e.g., enzyme active sites or nucleic acids). Comparative studies with analogs lacking the aminoethyl group show reduced binding affinity in Trypanosoma brucei assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogs?

  • Data Discrepancy Analysis :

VariableImpact on BioactivityExample Evidence
Substituent PositionPyridine vs. benzamide analogs show 10-fold differences in IC50 against T. brucei
Salt FormHydrochloride salts exhibit improved solubility but reduced membrane permeability vs. free bases
  • Methodological Adjustments : Standardize assay conditions (e.g., pH, buffer composition) to minimize variability .

Q. What are the challenges in designing stable formulations for in vivo studies of this compound?

  • Degradation Pathways : Hydrolysis of the carboxamide bond under acidic conditions (e.g., gastric pH) necessitates enteric coatings .
  • Stabilization Strategies : Lyophilization with cryoprotectants (trehalose or mannitol) improves shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride
Reactant of Route 2
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N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride

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